molecular formula C20H17BrO3S B2824242 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 188963-54-4

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2824242
CAS No.: 188963-54-4
M. Wt: 417.32
InChI Key: ZRSHXRRHUACTOT-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17BrO3S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyl group of diphenylmethanol. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.

    Reduction: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfonyl]benzoyl-L-valine: A compound with similar structural features, used in antimicrobial research.

    2-[(4-Bromophenyl)sulfonyl]phenyl-4-isopropyl-4H-1,3-oxazol-5-one: Another structurally related compound with potential antimicrobial properties.

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSHXRRHUACTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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